BenchChemオンラインストアへようこそ!

4-((2,5-Dimethylbenzyl)thio)quinazoline

Anticancer Prostate cancer Structure-Activity Relationship

4-((2,5-Dimethylbenzyl)thio)quinazoline (CAS 852366‑99‑5) is a synthetic S‑substituted 4‑alkyl(aryl)thioquinazoline derivative bearing a 2,5‑dimethylbenzylthio moiety at the quinazoline C‑4 position. This compound belongs to a well‑studied class of heterocycles whose core quinazoline scaffold confers potent tyrosine kinase (e.g., EGFR, p56lck) and thymidylate synthase (TS) inhibitory activity , positioning it as a structurally discrete candidate for anticancer, antiviral, and anti‑inflammatory research programs.

Molecular Formula C17H16N2S
Molecular Weight 280.39
CAS No. 852366-99-5
Cat. No. B2602567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,5-Dimethylbenzyl)thio)quinazoline
CAS852366-99-5
Molecular FormulaC17H16N2S
Molecular Weight280.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3
InChIKeyGUKFLMAJIMEESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-((2,5-Dimethylbenzyl)thio)quinazoline (CAS 852366-99-5): A Structurally Differentiated 4-Thioquinazoline for Antiproliferative and Kinase‑Targeted Research Procurement


4-((2,5-Dimethylbenzyl)thio)quinazoline (CAS 852366‑99‑5) is a synthetic S‑substituted 4‑alkyl(aryl)thioquinazoline derivative bearing a 2,5‑dimethylbenzylthio moiety at the quinazoline C‑4 position [1]. This compound belongs to a well‑studied class of heterocycles whose core quinazoline scaffold confers potent tyrosine kinase (e.g., EGFR, p56lck) and thymidylate synthase (TS) inhibitory activity [2][3], positioning it as a structurally discrete candidate for anticancer, antiviral, and anti‑inflammatory research programs.

Why 4-((2,5-Dimethylbenzyl)thio)quinazoline Cannot Be Simply Replaced by Other 4‑Thioquinazoline Analogs in Research Programs


Although numerous 4‑thioquinazoline derivatives exhibit anticancer activity, the identity and substitution pattern of the S‑benzyl group profoundly modulates antiproliferative potency, kinase selectivity, and physicochemical properties [1]. For example, within a congeneric series, the IC₅₀ against PC3 prostate cancer cells varies from 1.8 μM to >10 μM depending solely on the aryl‑thio substituent, demonstrating that even subtle changes (e.g., methyl group position) can shift potency by an order of magnitude [1]. Consequently, substituting 4-((2,5-dimethylbenzyl)thio)quinazoline with an unsubstituted benzylthio or a differently methylated analog without re‑validation risks compromising target engagement, cellular efficacy, and SAR continuity.

Quantitative Differentiation Evidence for 4-((2,5-Dimethylbenzyl)thio)quinazoline Relative to Closest Analogs


Predicted Antiproliferative Potency Against PC3 Prostate Cancer Cells Relative to Unsubstituted 4-(Benzylthio)quinazoline

While direct PC3 IC₅₀ data for 4-((2,5-dimethylbenzyl)thio)quinazoline is not yet published, its antiproliferative potency can be bounded using the established SAR of 4-alkyl(aryl)thioquinazoline congeners. Electron‑donating methyl groups on the benzyl ring consistently enhance potency: the 4‑methylbenzyl analog (3a) exhibits an IC₅₀ of 5.6 μM against PC3 cells, whereas the unsubstituted 4-(benzylthio)quinazoline scaffold shows no measurable activity at comparable concentrations [1]. The 2,5‑dimethyl substitution pattern in the target compound provides dual electron‑donating effects expected to further improve potency relative to the mono‑methyl or unsubstituted analogs, making it a strategically differentiated candidate for prostate cancer screening [1].

Anticancer Prostate cancer Structure-Activity Relationship

Enhanced Lipophilicity and Predicted Membrane Permeability Relative to 4-(Benzylthio)quinazoline

The 2,5‑dimethylbenzylthio substituent introduces two additional methyl groups compared to 4-(benzylthio)quinazoline (CAS 6956‑67‑8). Based on the Hansch π‑constant for aromatic methyl groups (π = +0.52 per CH₃), the calculated cLogP of 4-((2,5-dimethylbenzyl)thio)quinazoline is approximately 4.8, versus ~3.8 for the unsubstituted benzyl analog [1][2]. This ~1.0 log unit increase in lipophilicity is predicted to enhance passive membrane permeability by 3‑ to 5‑fold based on the Lipinski and parallel artificial membrane permeability assay (PAMPA) correlations established for quinazoline derivatives [2].

Physicochemical properties Lipophilicity Membrane permeability

Structural Differentiation from 4-Anilinoquinazoline Kinase Inhibitors (e.g., Gefitinib, Erlotinib) via Thioether Linkage

Unlike the clinically approved 4‑anilinoquinazolines (gefitinib, erlotinib) that utilize a secondary amine (NH) linker at C‑4, 4-((2,5-dimethylbenzyl)thio)quinazoline features a thioether (S) linkage [1]. Comparative SAR studies on 4‑thiophenoxy‑quinazolines demonstrate that the sulfur atom alters the hinge‑binding geometry and electron distribution within the quinazoline core, resulting in a distinct kinase selectivity profile: 4‑thiophenoxyquinazolines preferentially inhibit p56lck (IC₅₀ = 0.50 μM for the most potent analog) and EGFR with a different potency rank order compared to 4‑anilino derivatives [2]. The 2,5‑dimethylbenzylthio substituent further differentiates the target compound from simpler 4‑thiophenoxy analogs by introducing a benzylic spacer and dual methyl substitution, which is expected to modulate the accessible conformational space and target engagement kinetics [1][2].

Kinase inhibitor EGFR Binding mode Thioether

Antiviral Potential Inferred from 4-Thioquinazoline Chalcone Hybrids Against Tobacco Mosaic Virus (TMV)

4‑Thioquinazoline derivatives containing a chalcone moiety have demonstrated effective control of Tobacco mosaic virus (TMV) in vivo, with some analogs achieving >50% inhibitory rates at 500 μg/mL [1]. Although 4-((2,5-dimethylbenzyl)thio)quinazoline lacks the chalcone extension, the core 4‑thioquinazoline pharmacophore is common to both series, suggesting that the target compound retains intrinsic antiviral activity that can be exploited as a minimalist scaffold for further optimization [1]. The 2,5‑dimethylbenzyl group may additionally enhance lipophilicity‑driven leaf penetration in agrochemical applications compared to simpler 4‑thioquinazoline precursors.

Antiviral TMV Plant virology Agrochemical

Recommended Research and Industrial Application Scenarios for 4-((2,5-Dimethylbenzyl)thio)quinazoline


Prostate Cancer (PC3) Antiproliferative Screening Libraries

Include 4-((2,5-dimethylbenzyl)thio)quinazoline as a structurally differentiated member of focused 4‑thioquinazoline screening decks targeting prostate cancer. Its predicted enhanced potency relative to unsubstituted 4‑(benzylthio)quinazoline, based on methyl‑substituent SAR from Yang et al. (2007) [1], makes it a high‑priority candidate for primary MTT‑based antiproliferative assays against PC3 and other androgen‑independent prostate cancer lines.

Kinase Selectivity Profiling Panels (p56lck, EGFR, and Novel Targets)

Deploy the compound in broad‑panel kinase inhibition screens to capitalize on the distinct selectivity fingerprint conferred by the C‑4 thioether linkage. As demonstrated by Myers et al. (1997), 4‑thiophenoxyquinazolines exhibit a kinase inhibition profile (e.g., preferential p56lck inhibition) divergent from 4‑anilinoquinazolines [2]. The 2,5‑dimethylbenzylthio variant is expected to further refine this selectivity, aiding in the identification of novel kinase targets and resistance‑mutant‑active chemotypes.

Agrochemical Antiviral Lead Discovery Against Plant RNA Viruses

Evaluate 4-((2,5-dimethylbenzyl)thio)quinazoline as a minimalist 4‑thioquinazoline scaffold in in vivo Tobacco mosaic virus (TMV) leaf assays. The core 4‑thioquinazoline pharmacophore has proven anti‑TMV efficacy in chalcone‑extended analogs [1], and the target compound's enhanced lipophilicity (cLogP ≈ 4.8) may improve cuticular penetration, offering a synthetically accessible starting point for structure‑guided optimization of crop‑protection agents.

Physicochemical Property Benchmarking and Permeability Correlation Studies

Use 4-((2,5-dimethylbenzyl)thio)quinazoline as a reference compound in permeability assays (PAMPA, Caco‑2) to correlate the impact of aromatic methyl substitution on membrane transport within the quinazoline chemical space. The calculated ~1.0 log unit increase in cLogP relative to 4‑(benzylthio)quinazoline [2] provides a well‑defined perturbation for building predictive QSPR models that guide the design of cell‑permeable kinase inhibitors.

Quote Request

Request a Quote for 4-((2,5-Dimethylbenzyl)thio)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.